Ethofumesate-2-keto

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethofumesate and its metabolites, including Ethofumesate-2-keto, often involves complex chemical reactions. For instance, the synthesis of pentadeuteroethyl ethofumesate, used as an internal standard for determining Ethofumesate and its metabolites, starts by acid hydrolysis of Ethofumesate, followed by successive ethylation (Terreni et al., 1994). Additionally, the production of related compounds can involve radical-polar crossover reactions, facilitating the connection of complex linkages (Kamimura et al., 2013).

Molecular Structure Analysis

The molecular structure of Ethofumesate-2-keto, along with its parent compound and other metabolites, is crucial for understanding its chemical behavior and interaction with biological systems. Studies on the metabolism of Ethofumesate in human models have shed light on how its chiral nature affects its biodegradation and interaction with enzymes, providing insights into its molecular dynamics (Perovani et al., 2020).

Chemical Reactions and Properties

Ethofumesate undergoes various chemical reactions, leading to the formation of Ethofumesate-2-keto. The enantioselective behavior of Ethofumesate in biological systems, such as its inhibition of human CYP2C19, is significant for predicting potential pesticide-drug interactions (Perovani et al., 2021). These reactions are pivotal in understanding the environmental fate and biological impact of Ethofumesate and its metabolites.

Physical Properties Analysis

The physical properties of Ethofumesate-2-keto, such as solubility, volatility, and adsorption characteristics, are influenced by its molecular structure and environmental conditions. Studies on the adsorption of Ethofumesate by modified clays and its interaction with cosolvents reveal how its physical properties affect its environmental behavior (Azejjel et al., 2010).

Chemical Properties Analysis

The chemical properties of Ethofumesate-2-keto, including reactivity, degradation pathways, and interaction with other chemical entities, are essential for assessing its environmental and biological impact. Research on the degradation of Ethofumesate in soil and its chemical transformation into Ethofumesate-2-keto provides valuable insights into its persistence and potential risks (McAuliffe & Appleby, 1984).

Applications De Recherche Scientifique

Development of an Analytical Method for Determination of Total Ethofumesate Residues in Foods : An analytical method using gas chromatography-tandem mass spectrometry was developed to determine total residues of ethofumesate, including 2-keto-ethofumesate, in foods like garlic, onion, and sugar beet. The method showed high accuracy and is suitable for regulatory analysis (Saito-Shida et al., 2019).

Enantioselective Metabolism and Cytotoxicity in Rat and Chicken Hepatocytes : This study investigated the metabolic kinetics and toxicity of ethofumesate in rat and chicken hepatocytes. The metabolism in rat hepatocytes was enantioselective, and toxicity differences were observed between the two enantiomers of ethofumesate (Xu et al., 2012).

Increased Activity from Herbicide Combinations with Ethofumesate in Sugarbeet : This research showed that exposure to ethofumesate decreased epicuticular wax deposition on leaf surfaces of sugarbeet, altering the composition of the wax and increasing foliar absorption of other herbicides (Duncan et al., 1982).

Physiological Basis for Bermudagrass Control with Ethofumesate in Seashore Paspalum and St. Augustinegrass : This study revealed that the susceptibility of bermudagrass to ethofumesate results from greater absorption than in seashore paspalum and St. Augustinegrass. All grasses metabolized ethofumesate to ethofumesate-2-keto among other metabolites (McCullough et al., 2016).

Effects of Timing of Ethofumesate Application on Severity of Gray Leaf Spot of Perennial Ryegrass Turf : Research indicated that the timing of ethofumesate application can significantly affect the development of gray leaf spot in perennial ryegrass turf, suggesting its application in fall for effective control of P. annua (Uddin et al., 2004).

Effect of a Pre-Irrigation Period on the Activity of Ethofumesate Applied to Dry Soil : This study found that ethofumesate was less effective when applied to dry soil compared to wet soil, indicating the influence of soil moisture on its activity (McAuliffe & Appleby, 1981).

Aerobic and Anaerobic Energy Production in Juvenile Roach : This research evaluated the impact of ethofumesate on the cellular energy metabolism of juvenile roach, particularly on the glycolysis pathway, revealing different effects according to temperature (Maes et al., 2017).

Propriétés

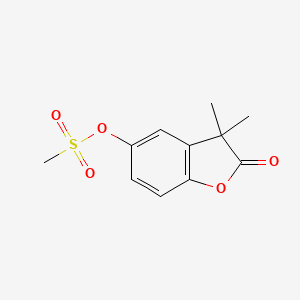

IUPAC Name |

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYCAYNZXSHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343594 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethofumesate-2-keto | |

CAS RN |

26244-33-7 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

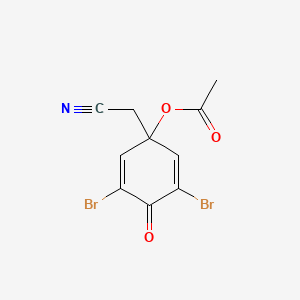

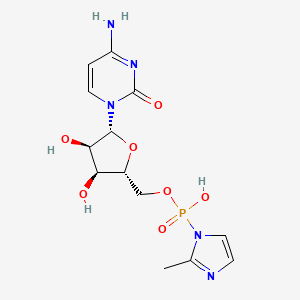

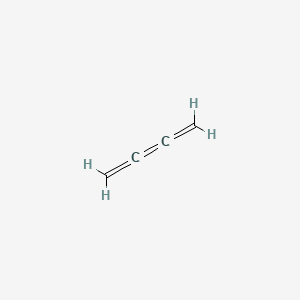

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

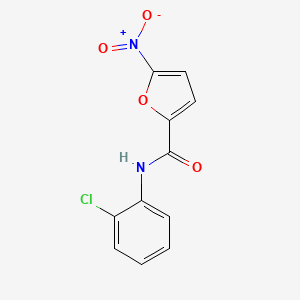

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-[[2-(4-Morpholinyl)-2-oxoethyl]thio]-1,2-dihydro-1,2,4-triazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194058.png)

![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)